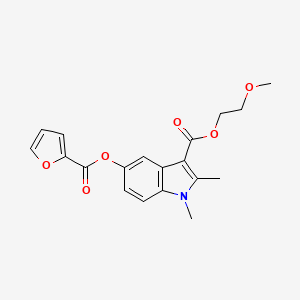

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumery .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including ester, furan, and indole groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .Scientific Research Applications

Biomass Conversion and Sustainable Materials Research by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its implications for sustainable materials, polymers, and fuels. This work emphasizes the role of furan derivatives in replacing non-renewable hydrocarbons, suggesting a potential area of application for related compounds in developing new generation materials and energy solutions Chernyshev, Kravchenko, & Ananikov, 2017.

Electrosynthesis Methods A study by Horii et al. (2005) explores the electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, offering insights into the synthesis methods that could potentially be applied to similar furan-based compounds for high purity production without the need for supporting electrolytes Horii, Atobe, Fuchigami, & Marken, 2005.

Chemical Synthesis and Reactions Oleinik et al. (1982) detail the synthesis and electrophilic substitution reactions of furan compounds, highlighting the reactivity of the furan ring and its derivatives in various chemical transformations. This might relate to the chemical behavior and synthesis possibilities of 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate Oleinik, Adamskaya, & Novitskii, 1982.

Biocatalytic Production and Green Chemistry Yuan et al. (2019) discuss the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from furan aldehydes, underlining the importance of sustainable and environmentally friendly methods in producing furan derivatives. This research indicates the potential for biocatalysis in the synthesis and modification of complex furan-based compounds, including 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate, promoting green chemistry approaches Yuan, Liu, Du, Liu, Wang, & Liu, 2019.

Direct Conversion for Value-Added Chemicals Zhang et al. (2019) have developed a method for the direct conversion of furan to methyl levulinate, a platform molecule, via acid catalysis. This study provides a new pathway for transforming furan compounds into value-added chemicals, hinting at the versatility of furan derivatives in chemical synthesis and their potential applications in producing economically significant molecules Zhang, Hu, Zhang, Liu, Hu, Xiang, Wang, & Lu, 2019.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-12-17(19(22)25-10-9-23-3)14-11-13(6-7-15(14)20(12)2)26-18(21)16-5-4-8-24-16/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMZQUPOFJJESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2650149.png)

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)

![4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine](/img/structure/B2650153.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2650163.png)

![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2650172.png)